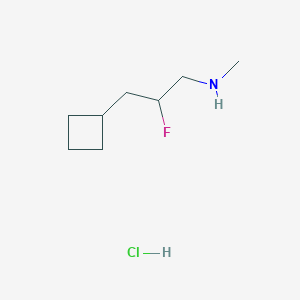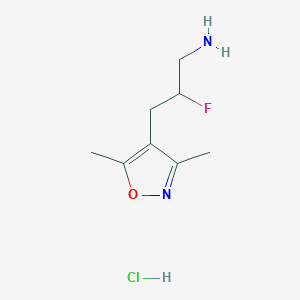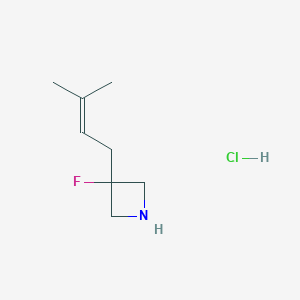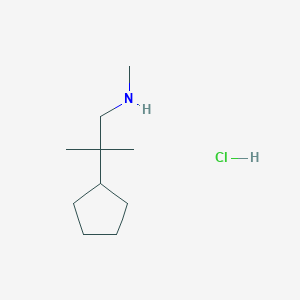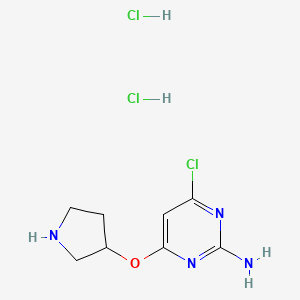
4-氯-6-(吡咯烷-3-氧基)嘧啶-2-胺二盐酸盐
描述
4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a pyrrolidin-3-yloxy group at the 6-position
科学研究应用
4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride interacts with its target, PLK4, inhibiting its activity . This inhibition disrupts the process of centriole duplication, thereby affecting cell division and growth .
Biochemical Pathways
The inhibition of PLK4 by 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride affects the centriole duplication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Result of Action
The result of the action of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride is the inhibition of cell division and growth, particularly in cancer cells . This can lead to cell cycle arrest and apoptosis, potentially reducing the growth of cancerous tumors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common synthetic route includes the following steps:
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and an amidine derivative.
Chlorination: The pyrimidine ring is then chlorinated at the 4-position using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).
Introduction of Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group is introduced through nucleophilic substitution, where the pyrimidine ring reacts with 3-hydroxypyrrolidine under appropriate conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagent.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and conditions.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Derivatives with different substituents at the pyrimidine ring, leading to compounds with diverse properties.
相似化合物的比较
4-Chloro-6-(piperidin-4-yloxy)pyrimidin-2-amine dihydrochloride
4-Chloro-6-(morpholin-4-yloxy)pyrimidin-2-amine dihydrochloride
4-Chloro-6-(pyrrolidin-2-yloxy)pyrimidin-2-amine dihydrochloride
4-Chloro-6-(azetidin-3-yloxy)pyrimidin-2-amine dihydrochloride
属性
IUPAC Name |
4-chloro-6-pyrrolidin-3-yloxypyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O.2ClH/c9-6-3-7(13-8(10)12-6)14-5-1-2-11-4-5;;/h3,5,11H,1-2,4H2,(H2,10,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQMMKIWKZYBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=NC(=N2)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


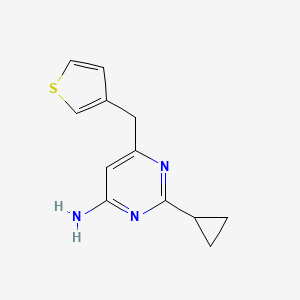

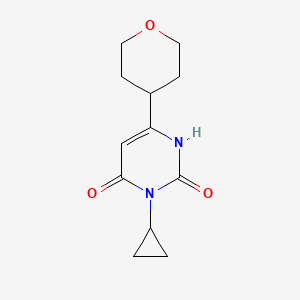
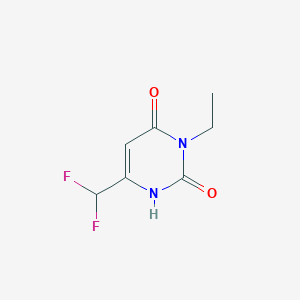
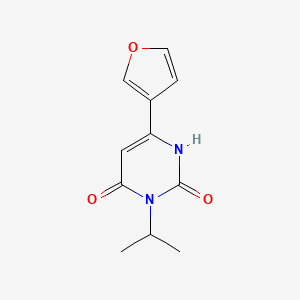
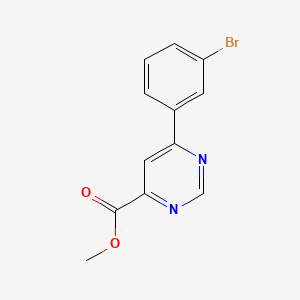
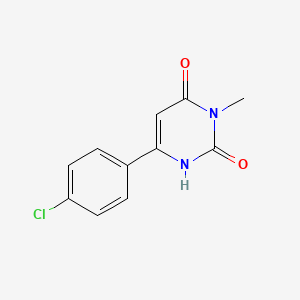


![2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1484188.png)
